6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
Description
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile (C₁₈H₁₅N₃O₄) is a spirocyclic compound characterized by a unique spiro[2.5]octane core fused with a 2-nitrophenyl group and functionalized with two ketone (4,8-dioxo) and two nitrile (-C≡N) groups. Its stereochemistry is defined as (2S), which may influence its physicochemical and biological properties . The compound’s structural complexity arises from the spiro junction connecting two cyclohexane rings, with additional substituents contributing to its electronic and steric profile. Key features include:
- Molecular weight: 337.33 g/mol.
- Functional groups: Nitro (-NO₂), nitrile (-C≡N), and ketone (C=O).
This compound’s nitro group at the ortho position of the phenyl ring distinguishes it from positional isomers (e.g., para-nitro derivatives) and influences its reactivity and solubility.
Properties
IUPAC Name |
6,6-dimethyl-1-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-19)10-20)11-5-3-4-6-12(11)21(24)25/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBJJMHPKSFFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 2-nitrobenzaldehyde with a suitable cyclopropane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, sulfuric acid, and sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .
Major Products Formed
Major products formed from these reactions include various substituted spiro compounds and derivatives of cyclopropane, which can be further utilized in organic synthesis .
Scientific Research Applications
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: 6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
The para-nitro isomer (C₁₈H₁₅N₃O₄) shares the same molecular formula but differs in the nitro group’s position on the phenyl ring. Key differences include:
Functional Group Analogs: 1,3-Dioxolane Derivatives
Compounds like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (C₁₃H₁₄O₇) share aromatic nitro/hydroxyl groups and ester functionalities but lack the spirocyclic core. Key contrasts:
Spiroindoloquinazoline Derivatives
Spiroindoloquinazoline compounds (e.g., 2'-nitro-2-amino-5,6,7,8-tetrahydro-5,6'-dioxospiro[benzopyran-4,12'-indolo[2,1-b]quinazoline]-3-carbonitrile) feature fused spiro systems with nitro and nitrile groups but differ in ring size and heteroatom composition . These compounds often exhibit:
- Enhanced aromaticity from indole and quinazoline moieties.
- Broader pharmacological profiles (e.g., anticancer, antiviral) compared to the target compound’s unexplored bioactivity.
Structural and Functional Implications
- Nitro Group Position : Ortho substitution in the target compound may reduce metabolic stability compared to para isomers but could enhance binding specificity in chiral environments .
- Nitrile Groups : These electron-withdrawing groups may stabilize reactive intermediates in synthesis or modulate pharmacokinetic properties.
Biological Activity
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a spirocyclic framework and nitrophenyl substituents, suggests potential interactions with biological macromolecules, making it a subject of interest in pharmacological research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | (2S)-6,6-dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile |
| SMILES | CC3(C)CC(=O)C2(C(c1ccccc1N+=O)C2(C#N)C#N)C(=O)C3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can potentially inhibit enzyme activity or interfere with receptor-ligand interactions. The spirocyclic structure may enhance the compound's binding affinity to biological targets due to its conformational rigidity.
Antimicrobial Properties
Research indicates that compounds similar to 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains and fungi, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer potential of spirocyclic compounds. The unique structure of 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile may offer selective toxicity towards cancer cells while sparing normal cells. In vitro assays have shown promise in inducing apoptosis in various cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy
- A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of spirocyclic compounds. The results indicated that 6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
-
Evaluation of Anticancer Properties
- A collaborative study involving multiple institutions assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.
Q & A
Q. What synthetic methodologies are optimal for preparing 6,6-dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile?
- Methodological Answer : The compound can be synthesized via nitro-reduction and cyclization pathways. For example, a one-pot nitro-reduction/double lactamization approach using 2-(2-nitrophenyl)malonate precursors has been demonstrated (see General Procedure A in ). Key steps include:
- Condensation of 2-nitrofluorobenzene with diethyl malonate in DMF at 100°C.
- Purification via silica gel chromatography.
Yields vary depending on substituents, but optimized conditions (e.g., K₂CO₃ as a base, 1.5 h reaction time) achieve ~75% purity. Critical parameters include solvent choice (DMF vs. THF) and temperature control to avoid side reactions .
Q. How can spectroscopic techniques (e.g., NMR, PXRD) validate the structure of this spiro compound?
- Methodological Answer :
- ¹H/¹³C NMR : The spirocyclic core and nitrophenyl group produce distinct splitting patterns. For example, the cyclopropane protons appear as a singlet (δ 1.2–1.5 ppm), while aromatic protons from the nitrophenyl group resonate at δ 7.5–8.2 ppm. Nitrile carbons are typically observed at ~115–120 ppm .
- PXRD : The variable-cell experimental powder difference (VC-xPWDF) method is critical for matching experimental PXRD patterns to simulated diffractograms. This is essential for confirming crystallinity and detecting polymorphs, as seen in structurally related compounds like ROY ().
- LCMS : Molecular ion peaks ([M+H]⁺) are typically observed at m/z 327–381, depending on substituents ().
Q. What reaction mechanisms govern the formation of the spiro[2.5]octane core?
- Methodological Answer : The spiro core forms via intramolecular cyclization, often driven by Michael addition or electrophilic cyclopropane closure. For example, electrocatalytic MIRC (Michael Initiated Ring Closure) strategies using barbituric acids and activated olefins can stereoselectively form the cyclopropane ring. Key intermediates include enolate species stabilized by electron-withdrawing groups (e.g., nitriles) .
Advanced Research Questions
Q. How does the position of the nitro group (ortho vs. para) influence the compound’s reactivity and electronic properties?
- Methodological Answer :
- Reactivity : Ortho-nitro groups enhance intramolecular hydrogen bonding with adjacent carbonyls, stabilizing transition states during cyclization (). This contrasts with para-substituted analogs, which show reduced steric hindrance but lower regioselectivity.
- Electronic Effects : DFT calculations reveal that the ortho-nitro group lowers the LUMO energy (-3.2 eV vs. -2.8 eV for para), facilitating nucleophilic attacks. This is corroborated by IR data (νmax ~1518 cm⁻¹ for nitro stretching) .
Q. What are the challenges in analyzing spiro conjugation effects on the compound’s stability?
- Methodological Answer : Spiro conjugation introduces steric strain and electronic delocalization. For example:
- X-ray crystallography of analogs (e.g., NOSMIR and GUHCUI) shows that trans-oriented substituents on the cyclopropane ring reduce steric clash, enhancing thermal stability (Tₐ > 200°C) .
- DSC analysis of related diones reveals exothermic decomposition peaks at ~250°C, correlating with the spiro system’s rigidity ().
Q. How can polymorphism impact the solid-state properties of this compound?
- Methodological Answer : Polymorph screening via high-throughput PXRD (e.g., VC-xPWDF method) is critical. For example, ROY—a structurally related nitrophenyl compound—forms 10+ polymorphs with varying melting points and solubilities. Key variables include:
- Solvent evaporation rates.
- Temperature gradients during crystallization.
- Intermolecular π-π stacking of the nitrophenyl group ().
Q. What computational tools are effective for modeling the compound’s electronic structure?
- Methodological Answer :
- DFT : Gaussian 16 with B3LYP/6-31G(d) basis sets accurately predicts bond lengths (e.g., C=O at 1.21 Å vs. X-ray 1.19 Å) and charge distribution on the nitrophenyl group .
- Molecular Dynamics (MD) : Simulations in GROMACS can model solvent interactions, revealing preferential solvation in acetone (98:2 isooctane:acetone mixtures are common, ).
Q. How do steric effects from the 6,6-dimethyl groups influence regioselectivity in further functionalization?
- Methodological Answer : The dimethyl groups hinder axial attack, directing electrophiles to equatorial positions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
